(2S)-2-[2-(Benzyloxy)ethyl]oxirane

Pregabalin synthesis Enantiomeric excess Chiral pool strategy

(2S)-2-[2-(Benzyloxy)ethyl]oxirane (CAS 85960-55-0) is a chiral, non-racemic epoxide building block (C₁₁H₁₄O₂, MW 178.23) featuring a single stereogenic center at the oxirane C2 position with (S)-absolute configuration. It belongs to the class of benzyl-protected oxiranyl ethers, which serve as key intermediates in the asymmetric synthesis of pharmaceuticals and natural products.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 85960-55-0
Cat. No. B3057879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[2-(Benzyloxy)ethyl]oxirane
CAS85960-55-0
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1C(O1)CCOCC2=CC=CC=C2
InChIInChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2/t11-/m0/s1
InChIKeyWEEINLJFNLBGTR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-[2-(Benzyloxy)ethyl]oxirane (CAS 85960-55-0): Chiral Oxirane Building Block for Stereospecific Synthesis


(2S)-2-[2-(Benzyloxy)ethyl]oxirane (CAS 85960-55-0) is a chiral, non-racemic epoxide building block (C₁₁H₁₄O₂, MW 178.23) featuring a single stereogenic center at the oxirane C2 position with (S)-absolute configuration [1]. It belongs to the class of benzyl-protected oxiranyl ethers, which serve as key intermediates in the asymmetric synthesis of pharmaceuticals and natural products. The compound's defining characteristic is its enantiopure (2S)-stereochemistry, which distinguishes it from its racemic counterpart (CAS 94426-72-9) and its (2R)-enantiomer (CAS 115114-87-9), enabling stereospecific downstream transformations without requiring resolution steps .

Why Racemic 2-[2-(Benzyloxy)ethyl]oxirane (CAS 94426-72-9) Cannot Replace the (2S)-Enantiomer (CAS 85960-55-0)


The racemic mixture (CAS 94426-72-9) and the (2S)-enantiomer (CAS 85960-55-0) are not interchangeable in stereospecific synthetic routes. When the (2S)-enantiomer is used as a starting material for the anticonvulsant drug pregabalin, the downstream active pharmaceutical ingredient (API) is obtained with >99% enantiomeric excess (ee) [1]. Substitution with the racemate would yield racemic pregabalin, which contains 50% pharmacologically inactive (R)-enantiomer—requiring additional chiral resolution steps that reduce overall yield and increase cost [1]. Conversely, substituting with the (2R)-enantiomer (CAS 115114-87-9) would exclusively produce the inactive enantiomer of pregabalin, as only the (S)-configuration at the pregabalin stereocenter is responsible for anticonvulsant activity [1]. The stereochemical configuration embedded in the starting oxirane is transmitted through multiple synthetic steps, making the enantiomeric identity of CAS 85960-55-0 a non-negotiable procurement specification for any synthesis targeting (S)-configured products.

Quantitative Differentiation Evidence for (2S)-2-[2-(Benzyloxy)ethyl]oxirane (CAS 85960-55-0) Versus Comparators


Enantiomeric Excess of Downstream Pregabalin API: (2S)-Oxirane vs. Racemic Starting Material

In a patented synthetic route (US 9,422,230), (2S)-2-[2-(benzyloxy)ethyl]oxirane was used as the chiral starting material for pregabalin hydrochloride synthesis. The final API was obtained with >99% enantiomeric excess (ee), as determined by chiral HPLC analysis of the N-benzyl amide derivative (S)-7 [1]. The (R)-isomer retention time was 8.208 min and the (S)-isomer retention time was 8.808 min on a Chiralcel OJ-H column, confirming baseline enantioseparation and validating the ee determination [1]. In contrast, literature routes starting from racemic 3-(aminomethyl)-5-methylhexanoic acid require a resolution step using (S)-(+)-mandelic acid to isolate the active (S)-enantiomer, which intrinsically caps the maximum theoretical yield at 50% before resolution losses [1].

Pregabalin synthesis Enantiomeric excess Chiral pool strategy Anticonvulsant API

Overall Yield of Pregabalin Synthesis: (2S)-Oxirane Route vs. Established Industrial Methods

The patent (US 9,422,230) reports a 6-step synthesis of pregabalin hydrochloride from (2S)-2-[2-(benzyloxy)ethyl]oxirane with an overall yield of 44–50% [1]. Key individual step yields include: regioselective epoxide ring-opening (90%), two-step mesylation/cyanation sequence (71%), hydrogenation with Boc-protection (86%), TEMPO/bleach oxidation (85%), and final Boc-deprotection (95%) [1]. This route was specifically developed to address disadvantages of prior methods that used expensive catalysts (Rh-Me-DuPHOS), required crystallization of intermediates for enantiopurity, or suffered from low stereoselectivity [1].

Pregabalin Process chemistry Overall yield Industrial synthesis

Chiral Pool Synthesis: Enantiomeric Purity Benchmark for (2S)- and (2R)-2-(Benzyloxyethyl)oxirane

The (2R)-enantiomer (CAS 115114-87-9) was synthesized from (S)-aspartic acid in 3 steps with 65% overall yield and >99% enantiomeric purity (ep) by Frick et al. (Synthesis, 1992) [1]. The modified procedure by Zhang and Kitching (Chinese J. Appl. Chem., 2002) extended this approach to both enantiomers, using (R)-aspartic acid to access the (2S)-enantiomer and (S)-aspartic acid for the (2R)-enantiomer, reporting good yield and excellent enantiomeric purity under mild conditions [2]. This establishes that both enantiomers can be obtained with >99% ep from the chiral pool, validating the aspartic acid route as a reliable source of stereochemically defined material.

Chiral pool synthesis Aspartic acid Enantiomeric purity Building block

Regioselective Epoxide Ring-Opening: (2S)-Oxirane Performance in Carbon-Carbon Bond Formation

In the pregabalin synthesis (US 9,422,230), (2S)-2-[2-(benzyloxy)ethyl]oxirane undergoes regioselective ring-opening with isopropyl magnesium chloride in the presence of copper(I) iodide (CuI) to afford (R)-1-(benzyloxy)-5-methylhexan-3-ol in 90% isolated yield [1]. The reaction proceeds with complete regiocontrol at the less-substituted oxirane carbon, preserving the stereochemical information from the starting (2S)-epoxide and establishing the correct (R)-configuration at the newly formed secondary alcohol center [1]. The intermediate was fully characterized: [α]²⁵D = +17.5 (c 2.2, CHCl₃); IR, ¹H NMR, ¹³C NMR, and MS data confirmed structure and purity [1].

Regioselective ring-opening Organometallic coupling Copper catalysis Process intermediate

Vendor-Supplied Purity Specifications: (2S)-Enantiomer vs. Racemic Mixture Commercial Availability

(2S)-2-[2-(Benzyloxy)ethyl]oxirane (CAS 85960-55-0) is commercially available from multiple vendors with specified enantiopurity. Bidepharm supplies the compound at 95% purity with batch-specific QC data (NMR, HPLC, GC) . Leyan (Shanghai Haohong Biomedical) offers 98% purity grade . ChemicalBook-listed suppliers (e.g., Pushan Industrial) provide 98% purity, classified as a pharmaceutical intermediate . In comparison, the racemic mixture (CAS 94426-72-9) is available at 99% chemical purity from vendors such as Amadis Chemical, but crucially lacks enantiomeric specification . The racemate also carries the descriptor '(±)-(2-phenylmethoxyethyl)oxirane' in its ChemSpider record, confirming the absence of stereochemical definition .

Chemical procurement Enantiopurity specification Vendor comparison Quality control

Stereochemical Configuration-Pharmacology Relationship: Why Only the (2S)-Oxirane Enables Active Pregabalin

Pregabalin (Lyrica®) is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, structurally analogous to the neurotransmitter γ-aminobutyric acid (GABA) [1]. Pharmacological studies have established that only the (S)-enantiomer of pregabalin is responsible for anticonvulsant activity, whereas the (R)-enantiomer is pharmacologically inactive [1]. Since the stereochemistry of the starting (2S)-2-[2-(benzyloxy)ethyl]oxirane directly determines the configuration of the final pregabalin stereocenter through the synthetic sequence (with inversion at the ring-opening step), procurement of the (2S)-enantiomer is a prerequisite for producing active pharmaceutical ingredient. The (2R)-oxirane (CAS 115114-87-9) would exclusively produce inactive (R)-pregabalin [1]. This stereochemistry-activity relationship is a class-level property of chiral GABA analogs, where enantiomeric configuration governs receptor binding and pharmacological response [1].

Stereochemistry-activity relationship Pregabalin pharmacology GABA analog Enantiomer-specific activity

Procurement-Driven Application Scenarios for (2S)-2-[2-(Benzyloxy)ethyl]oxirane (CAS 85960-55-0)


Stereospecific Synthesis of (S)-Pregabalin and Related GABA Analog APIs

The highest-value application for CAS 85960-55-0 is as the chiral starting material in multi-step syntheses of (S)-configured γ-amino acid pharmaceuticals, most notably pregabalin hydrochloride. The patented route (US 9,422,230) demonstrates that using this (2S)-oxirane delivers the API with >99% ee and 44–50% overall yield across 6 steps, eliminating the need for chiral resolution. This is directly supported by quantitative step-yield data including the key regioselective ring-opening (90% yield) and TEMPO-mediated oxidation (85% yield) [1]. Procurement of the (2S)-enantiomer is mandatory for any manufacturer targeting pharmacologically active (S)-pregabalin, as the (2R)-oxirane yields exclusively inactive product.

Chiral Pool-Based Synthesis of Enantiopure Natural Product Fragments

Both enantiomers of 2-(benzyloxyethyl)oxirane have been employed as chiral building blocks in the total synthesis of complex natural products. The (R)-enantiomer (synthesized from (S)-aspartic acid with >99% ep by Frick et al., 1992) has been used in the stereoselective synthesis of brasilinolide fragments and resorcylic acid lactones such as cochliomycin B [1]. Methyl (E)-6-benzyloxy-4-hydroxy-2-hexenoate was prepared in enantiopure form from (2-benzyloxy)ethyloxirane for natural product biosynthesis studies (Synthetic Communications, 1995) [2]. The (2S)-enantiomer (CAS 85960-55-0), accessible from (R)-aspartic acid via the modified Zhang-Kitching procedure, enables the corresponding (S)-configured natural product fragments. Procurement of specifically the (2S)-enantiomer is essential when the target natural product requires (S)-stereochemistry at the carbon derived from the oxirane ring-opening.

Enantioselective Ring-Opening Methodology Development and Process Optimization

The (2S)-2-[2-(benzyloxy)ethyl]oxirane scaffold serves as a validated substrate for developing and benchmarking regioselective epoxide ring-opening methodologies. The pregabalin patent provides a well-characterized benchmark: treatment with iPrMgCl/CuI in THF at −20 °C achieves 90% isolated yield of the ring-opened alcohol with complete regiocontrol [1]. This established reactivity profile makes CAS 85960-55-0 suitable as a reference substrate for evaluating new catalytic systems, comparing nucleophile scope, or optimizing process conditions. Researchers developing novel organometallic or organocatalytic ring-opening methods can use this compound's established performance metrics (90% yield, [α]²⁵D = +17.5 for the product) as a baseline for comparative assessment. The defined stereochemistry also enables straightforward ee determination of the ring-opened product by chiral HPLC [1].

Quality Control Reference Standard for Chiral Oxirane Intermediate Specifications

As a commercially available chiral epoxide with established synthesis routes and characterization data, CAS 85960-55-0 can serve as a reference compound for developing and validating QC methods for chiral oxirane intermediates. The compound has defined stereochemistry (1 of 1 defined stereocenters, ChemSpider ID 5292707) [1], GHS classification data (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, Muta. 2) [2], and vendor-supplied QC documentation including NMR, HPLC, and GC . Its well-characterized nature supports method development for enantiopurity determination, residual solvent analysis, and stability-indicating assays applicable to the broader class of benzyl-protected chiral oxirane intermediates.

Quote Request

Request a Quote for (2S)-2-[2-(Benzyloxy)ethyl]oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.